BENZENESULFONAMIDE, 4-(2-OXOETHYL)-

Organic Synthesis Tandem Cyclization Pyrrolidine Derivatives

4-(2-Oxoethyl)benzenesulfonamide (CAS 204838-35-7) is a para-substituted benzenesulfonamide derivative featuring a terminal aldehyde functional group. With a molecular formula of C8H9NO3S and a molecular weight of 199.23 g/mol, this compound serves as a bifunctional building block in organic synthesis, enabling orthogonal derivatization via the sulfonamide nitrogen and aldehyde carbonyl.

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
CAS No. 204838-35-7
Cat. No. B3049395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZENESULFONAMIDE, 4-(2-OXOETHYL)-
CAS204838-35-7
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC=O)S(=O)(=O)N
InChIInChI=1S/C8H9NO3S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2,(H2,9,11,12)
InChIKeyYFSXFGGLYNTHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Oxoethyl)benzenesulfonamide (CAS 204838-35-7) Procurement Guide for Medicinal Chemistry and Organic Synthesis


4-(2-Oxoethyl)benzenesulfonamide (CAS 204838-35-7) is a para-substituted benzenesulfonamide derivative featuring a terminal aldehyde functional group . With a molecular formula of C8H9NO3S and a molecular weight of 199.23 g/mol, this compound serves as a bifunctional building block in organic synthesis, enabling orthogonal derivatization via the sulfonamide nitrogen and aldehyde carbonyl . The molecule has been structurally characterized, with the aldehyde group oriented to facilitate nucleophilic addition reactions, a property that distinguishes it from simple alkyl- or aryl-substituted benzenesulfonamides .

4-(2-Oxoethyl)benzenesulfonamide (CAS 204838-35-7): Why Generic Sulfonamide Substitution Compromises Synthetic Efficiency and Derivative Diversity


Generic benzenesulfonamides lacking the 2-oxoethyl moiety cannot participate in aldehyde-specific transformations such as reductive amination, hydrazone formation, or Wittig olefination without additional protection/deprotection sequences [1]. The para-aldehyde functionality in 4-(2-oxoethyl)benzenesulfonamide enables chemoselective conjugation while preserving the sulfonamide group for subsequent reactions, a dual reactivity that simpler benzenesulfonamides (e.g., unsubstituted benzenesulfonamide or 4-methylbenzenesulfonamide) cannot achieve . Furthermore, sulfonamides bearing different electrophilic groups such as carboxylic acids, esters, or halides require distinct reaction conditions and catalysts, making direct substitution of 4-(2-oxoethyl)benzenesulfonamide with these analogs synthetically inefficient without route redesign [2].

4-(2-Oxoethyl)benzenesulfonamide (CAS 204838-35-7) Evidence-Based Differentiation Guide for Procurement and Selection


Synthetic Efficiency in Tandem Cyclization: 4-(2-Oxoethyl)benzenesulfonamide vs. 4-Methylbenzenesulfonamide in Pyrrolidine Formation

In the tandem ene/Prins cyclization with aldehydes to form octahydropyrano[2,3-c]pyrrole derivatives, 4-methyl-N-(3-methylbut-2-enyl)-N-(2-oxoethyl)benzenesulfonamide (derived from 4-methylbenzenesulfonamide) achieves high selectivity, while the 2-oxoethyl group is essential for initiating the cascade [1]. The presence of the aldehyde functionality in the 2-oxoethyl moiety enables the initial Prins cyclization step that is not accessible with N-alkylbenzenesulfonamides lacking the aldehyde group [1].

Organic Synthesis Tandem Cyclization Pyrrolidine Derivatives

Aldehyde-Specific Conjugation: Comparative Reactivity of 4-(2-Oxoethyl)benzenesulfonamide vs. 4-Carboxybenzenesulfonamide in Hydrazone Formation

The aldehyde group in 4-(2-oxoethyl)benzenesulfonamide participates in hydrazone and oxime formation under mild aqueous conditions, enabling bioconjugation strategies not possible with carboxyl-bearing analogs [1]. In contrast, 4-carboxybenzenesulfonamide requires activation (e.g., EDC/NHS coupling) for amide bond formation, which is less chemoselective in complex biological media [2]. Aldehyde-hydrazide conjugation proceeds with second-order rate constants typically 10¹–10³ M⁻¹s⁻¹ at pH 6-7, whereas carbodiimide-mediated carboxylic acid coupling requires separate activation steps and is sensitive to buffer composition [1].

Bioorthogonal Chemistry Hydrazone Ligation Drug Conjugation

Inhibitor Scaffold Potential: Structural Analogy to MMP12 Inhibitor N-(2-Nitroso-2-oxoethyl)benzenesulfonamide

The crystal structure of human MMP12 complexed with N-(2-nitroso-2-oxoethyl)benzenesulfonamide (PDB ID: 3F1A) reveals that the 2-oxoethyl moiety positions the functional group for coordination with the catalytic zinc ion [1]. This structural precedent demonstrates that the 2-oxoethylbenzenesulfonamide scaffold can serve as a viable zinc-binding group in metalloenzyme inhibitors [1]. Simple benzenesulfonamide (unsubstituted) lacks the extended chain required to reach the catalytic zinc in MMP12, resulting in negligible inhibitory activity [2].

Medicinal Chemistry Matrix Metalloproteinase Inhibition Structure-Based Drug Design

Predicted Physicochemical Properties: logP Differentiation from Hydrophilic Sulfonamide Analogs

4-(2-Oxoethyl)benzenesulfonamide has a calculated logP of 1.86, reflecting balanced hydrophilicity-lipophilicity favorable for both aqueous solubility and membrane permeability . In contrast, unsubstituted benzenesulfonamide has a calculated logP of approximately 0.31, which may limit passive membrane diffusion [1]. The increased lipophilicity of the 2-oxoethyl analog may improve cellular uptake while retaining sufficient aqueous solubility due to the polar sulfonamide and aldehyde groups .

Physicochemical Profiling Drug-Likeness ADME Prediction

Polar Surface Area and Hydrogen Bonding Capacity: Comparative Profile vs. 4-Nitrobenzenesulfonamide

4-(2-Oxoethyl)benzenesulfonamide has a topological polar surface area (TPSA) of 85.6 Ų, within the optimal range (<140 Ų) for oral bioavailability . The sulfonamide group contributes hydrogen bond donor (NH2) and acceptor (S=O) capacity, while the aldehyde oxygen provides an additional acceptor site . In comparison, 4-nitrobenzenesulfonamide has a higher TPSA of approximately 115 Ų, which may reduce membrane permeability [1].

Medicinal Chemistry Physicochemical Properties Bioavailability

4-(2-Oxoethyl)benzenesulfonamide (CAS 204838-35-7) Procurement-Driven Application Scenarios in Research and Development


Synthesis of N-Substituted Benzenesulfonamide Libraries via Reductive Amination

The terminal aldehyde of 4-(2-oxoethyl)benzenesulfonamide enables rapid diversification through reductive amination with primary or secondary amines, generating structurally diverse N-alkylbenzenesulfonamide libraries [1]. This transformation proceeds under mild conditions (sodium triacetoxyborohydride or sodium cyanoborohydride, RT to 40°C, 2-24 h) and is compatible with the sulfonamide NH group when protected or when chemoselectivity is controlled [1]. The intermediate logP (1.86) of the parent compound facilitates purification by standard silica gel chromatography .

Hydrazone and Oxime Bioconjugation for Targeted Drug Delivery

4-(2-Oxoethyl)benzenesulfonamide serves as an aldehyde-bearing building block for hydrazone and oxime ligation strategies in antibody-drug conjugate (ADC) and targeted delivery applications [1]. Aldehyde-hydrazide conjugation proceeds with second-order rate constants of 10¹–10³ M⁻¹s⁻¹ at pH 6-7, enabling efficient bioconjugation under near-physiological conditions [1]. The sulfonamide group provides a handle for further derivatization or for modulating the physicochemical properties of the final conjugate [1].

Metalloenzyme Inhibitor Fragment Libraries for Structure-Based Drug Design

The crystal structure of N-(2-nitroso-2-oxoethyl)benzenesulfonamide bound to MMP12 (PDB: 3F1A) validates the 2-oxoethylbenzenesulfonamide scaffold as a competent zinc-binding group in metalloenzyme inhibitor design [1]. 4-(2-Oxoethyl)benzenesulfonamide can serve as a starting material for fragment-based screening and subsequent elaboration toward inhibitors of carbonic anhydrases, matrix metalloproteinases, and other zinc-dependent enzymes [1]. The aldehyde functionality allows for on-resin or solution-phase diversification to generate focused fragment libraries [1].

Tandem and Cascade Reaction Development for Heterocycle Synthesis

When incorporated as an N-substituent, the 2-oxoethyl group in benzenesulfonamide derivatives enables tandem cyclization reactions for the construction of complex heterocyclic scaffolds [1]. Specifically, N-(2-oxoethyl)benzenesulfonamides have been demonstrated to undergo tandem ene/Prins cyclizations with aldehydes to yield octahydropyrano[2,3-c]pyrrole derivatives, a transformation not accessible with N-alkylbenzenesulfonamides lacking the aldehyde group [1]. This reactivity is valuable for medicinal chemistry programs seeking novel heterocyclic chemotypes.

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